(R)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride
CAS No.:
Cat. No.: VC13752363
Molecular Formula: C15H22ClNO4
Molecular Weight: 315.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22ClNO4 |
|---|---|
| Molecular Weight | 315.79 g/mol |
| IUPAC Name | methyl 3-[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate;hydrochloride |
| Standard InChI | InChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-10-6-5-7-11(8-10)13(17)19-4;/h5-8,12H,9,16H2,1-4H3;1H/t12-;/m1./s1 |
| Standard InChI Key | YDNOMDXSZOOWFR-UTONKHPSSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H](CC1=CC(=CC=C1)C(=O)OC)N.Cl |
| SMILES | CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₅H₂₂ClNO₄, with a molecular weight of 315.79 g/mol . Its structure features a benzoic acid backbone substituted at the meta position with a 2-amino-2-tert-butoxycarbonyl-ethyl group, esterified as a methyl ester and neutralized as a hydrochloride salt. The (R) configuration at the chiral center distinguishes it from its enantiomeric (S)-form .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₂ClNO₄ | |
| Molecular Weight | 315.79 g/mol | |
| IUPAC Name | methyl 3-[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate;hydrochloride | |
| CAS Number | 2376143-21-2 | |
| SMILES | CC(C)(C)OC(=O)C@@HN.Cl |
Stereochemical Considerations
The (R)-enantiomer’s stereochemistry is critical for its intended applications, as chirality influences binding affinity in biologically active molecules. The Boc group (tert-butoxycarbonyl) protects the primary amine, while the methyl ester shields the carboxylic acid moiety, enabling selective deprotection during synthesis .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential protection-deprotection strategies:
-
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate under basic conditions.
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Esterification: The carboxylic acid is converted to a methyl ester via methanol in the presence of an acid catalyst.
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Salt Formation: The free amine is neutralized with hydrochloric acid to yield the hydrochloride salt.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure and enantiomeric purity. The Boc group’s tert-butyl protons appear as a singlet at δ 1.4 ppm in ¹H NMR, while the methyl ester resonates at δ 3.7 ppm.
Applications in Pharmaceutical Chemistry
Peptide Synthesis
As a Boc-protected amino acid derivative, this compound is employed in solid-phase peptide synthesis (SPPS). The Boc group is removed under mild acidic conditions (e.g., trifluoroacetic acid), leaving the amine free for subsequent coupling .
Intermediate in Drug Development
Its role extends to synthesizing protease inhibitors and receptor antagonists, where chiral purity is paramount. For example, it has been used in preclinical studies for HIV-1 protease inhibitors, where the (R)-configuration optimizes target engagement.
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C in a dry, inert atmosphere |
| Handling | Use PPE (gloves, goggles) |
| Disposal | Incinerate per local regulations |
Related Compounds and Derivatives
Enantiomeric Forms
The (S)-enantiomer (CAS 2349557-62-4) exhibits distinct pharmacological profiles, underscoring the importance of stereochemical control .
Parent Compound
The non-salt form (3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester, CID 18352548) lacks the hydrochloride counterion, altering its solubility and crystallinity .
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